

# A comprehensive meta-analysis of Cefetamet Pivoxil clinical trial outcomes for researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cefetamet Pivoxil*

Cat. No.: *B193787*

[Get Quote](#)

## Cefetamet Pivoxil: A Meta-Analysis of Clinical Trial Outcomes for Researchers

An objective comparison of **Cefetamet Pivoxil**'s performance against other antibiotics, supported by experimental data from various clinical trials.

**Cefetamet Pivoxil**, an oral third-generation cephalosporin, has been the subject of numerous clinical trials to evaluate its efficacy and safety in treating a variety of bacterial infections. This guide provides a comprehensive meta-analysis of these trial outcomes, offering researchers, scientists, and drug development professionals a consolidated resource for comparative analysis. The data presented herein is synthesized from a range of studies focusing on respiratory and urinary tract infections, benchmarked against other commonly prescribed antibiotics.

## Comparative Efficacy in Respiratory Tract Infections

**Cefetamet Pivoxil** has demonstrated notable efficacy in the treatment of both upper and lower respiratory tract infections. Clinical trials have consistently shown its effectiveness to be comparable, and in some instances superior, to other beta-lactam antibiotics.

## Acute Bacterial Rhinosinusitis

A randomized, double-blind clinical trial compared the efficacy and safety of **Cefetamet Pivoxil** with Cefdinir in patients with acute bacterial rhinosinusitis. The results indicated that **Cefetamet**

Pivoxil administered twice daily is as effective and safe as Cefdinir administered three times a day.[1]

| Outcome Measure                           | Cefetamet Pivoxil<br>(500 mg, twice<br>daily) | Cefdinir (100 mg,<br>three times daily) | Statistical<br>Significance           |
|-------------------------------------------|-----------------------------------------------|-----------------------------------------|---------------------------------------|
| Clinical Cure & Improvement Rate (Day 14) | 82.4%                                         | 84.68%                                  | Non-inferiority confirmed[1]          |
| Bacteriological Eradication Rate (Day 14) | 86.67%                                        | 88.24%                                  | Not statistically significant[1]      |
| Overall Adverse Reaction Rate             | 10.56%                                        | 15.49%                                  | No serious adverse events reported[1] |

## Lower Respiratory Tract Infections

An overview of multiple clinical trials investigating **Cefetamet Pivoxil** for lower respiratory tract infections (LRTI), primarily exacerbations of chronic bronchitis and community-acquired pneumonia, revealed satisfactory clinical outcomes.[2] The comparator agents in these studies included amoxicillin, amoxicillin/clavulanic acid, and cefaclor.[2]

| Indication                              | Cefetamet Pivoxil             | Comparator Agents                                  | Clinical Success<br>Rate (Cure + Improvement)    |
|-----------------------------------------|-------------------------------|----------------------------------------------------|--------------------------------------------------|
| Exacerbation of Chronic Bronchitis      | 500 mg or 1000 mg twice daily | Amoxicillin, Amoxicillin/clavulanic acid, Cefaclor | 79% to 94%[2]                                    |
| Community-Acquired Pneumonia (Adults)   | Not specified                 | Not specified                                      | 80% to 100%[2]                                   |
| Community-Acquired Pneumonia (Children) | 10 or 20 mg/kg twice daily    | Cefaclor (10 mg/kg three times daily)              | 98% (Cefetamet Pivoxil) vs. 96% (Cefaclor)[2][3] |

## Comparative Efficacy in Urinary Tract Infections

**Cefetamet Pivoxil** has also been extensively studied in the context of urinary tract infections (UTIs), demonstrating high efficacy, particularly in complicated cases.

### Uncomplicated and Complicated UTIs

Comparative trials have shown **Cefetamet Pivoxil** to be at least as effective, and in some cases clinically superior, to other antibiotics like cefadroxil and cefaclor for treating UTIs.<sup>[4][5]</sup> <sup>[6]</sup> A literature review of trials involving 4,112 patients highlighted its robust performance.<sup>[4][7]</sup>

| Indication                           | Cefetamet Pivoxil | Comparator Agent            | Cure Rate                                           |
|--------------------------------------|-------------------|-----------------------------|-----------------------------------------------------|
| Uncomplicated UTI (single dose)      | 2g                | Cefadroxil (2g)             | 90.0% vs. 77.0% <sup>[6]</sup>                      |
| Complicated UTI (10-day course)      | 2g daily          | Cefadroxil (1g twice daily) | 90.0% vs. 76.5% <sup>[6]</sup>                      |
| Complicated UTI in Diabetic Patients | 2000 mg daily     | N/A (Case-control)          | 92% bacteriological eradication rate <sup>[8]</sup> |

### Safety and Tolerability Profile

Across numerous studies, **Cefetamet Pivoxil** has been well-tolerated. The most frequently reported adverse events are gastrointestinal in nature, such as diarrhea, nausea, and vomiting, occurring in a small percentage of patients.<sup>[4][5]</sup> Premature treatment withdrawals due to adverse events are infrequent.<sup>[4][7]</sup> In a review of 3,128 patients treated with **Cefetamet Pivoxil**, only 7.2% experienced adverse events, which were mainly gastrointestinal.<sup>[4][7]</sup>

### Experimental Protocols

The methodologies employed in the cited clinical trials share common frameworks designed to ensure the robustness and validity of the findings.

### Representative Clinical Trial Workflow for Acute Bacterial Rhinosinusitis (Cefetamet Pivoxil vs. Cefdinir)

This multicenter, randomized, double-blind trial included patients aged 12 to 75 years with clinical signs and symptoms of acute bacterial rhinosinusitis.[\[1\]](#)

#### Inclusion Criteria:

- Onset of symptoms within 3 weeks prior to enrollment.
- Presence of at least two clinical symptoms (e.g., purulent nasal discharge, facial pain, nasal obstruction) and at least one clinical sign (e.g., purulent secretion from sinus ostia).
- No known allergies to penicillin or cephalosporins.[\[1\]](#)

#### Treatment Regimen:

- **Cefetamet Pivoxil** Group: 500 mg twice daily for 2 weeks.
- Cefdinir Group: 100 mg three times daily for 2 weeks.
- Double-blinding was maintained through the use of placebos.[\[1\]](#)

#### Efficacy Assessment:

- Primary Outcome: Clinical cure and improvement rates at day 14 and 21.
- Secondary Outcomes: Bacteriological eradication rates, changes in clinical symptoms and signs.
- Non-inferiority was determined using Wald's asymptotic confidence interval method.[\[1\]](#)

#### Safety Assessment:

- Monitoring and recording of all adverse events.
- Laboratory tests (e.g., creatinine clearance, liver function tests) at baseline and follow-up.[\[1\]](#)



[Click to download full resolution via product page](#)

*Clinical trial workflow for comparing **Cefetamet Pivoxil** and **Cefdinir**.*

# Signaling Pathways and Logical Relationships

The clinical decision-making process for prescribing **Cefetamet Pivoxil** can be visualized as a logical flow based on the evidence from these trials.



[Click to download full resolution via product page](#)

*Logical diagram for antibiotic selection based on infection complexity.*

## Conclusion

The body of evidence from numerous clinical trials supports **Cefetamet Pivoxil** as an effective and well-tolerated oral third-generation cephalosporin for the treatment of common respiratory and urinary tract infections. Its efficacy is comparable, and in some instances superior, to that of other frequently prescribed antibiotics. The twice-daily dosing regimen may also offer an advantage in terms of patient compliance. For researchers and drug development professionals, **Cefetamet Pivoxil** continues to be a relevant compound for further investigation, particularly in the context of evolving antimicrobial resistance patterns.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 2. Comparative clinical efficacy of cefetamet pivoxil in lower respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical efficacy and safety of cefetamet pivoxil in toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Literature survey on clinical efficacy and tolerability on cefetamet pivoxil: an analysis of 3,128 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical experience with 1000 patients treated with cefetamet pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Efficacy and tolerability of cefetamet pivoxil in diabetic patients with urinary tract infections: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A comprehensive meta-analysis of Cefetamet Pivoxil clinical trial outcomes for researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b193787#a-comprehensive-meta-analysis-of-cefetamet-pivoxil-clinical-trial-outcomes-for-researchers>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)